1,9-Dimethyl-Methylene Blue zinc chloride double salt, Dye content 80 %
Overview
Description
1,9-Dimethyl-Methylene Blue zinc chloride double salt, also known as DMMB or Taylor’s Blue, is a cationic dye . It has been used for the quantification of sulfated glycosaminoglycans (sGAGs), as it specifically binds to sGAGs with an absorbance at 525 nm .
Molecular Structure Analysis
The empirical formula of 1,9-Dimethyl-Methylene Blue zinc chloride double salt is C18H22ClN3S · 0.5ZnCl2 . Its molecular weight is 416.05 .Chemical Reactions Analysis
1,9-Dimethyl-Methylene Blue zinc chloride double salt has been used for the quantification of sulfated glycosaminoglycans . DMMB is a cationic dye that specifically binds to sulfated glycosaminoglycans (sGAG) with an absorbance at 525 nm .Physical And Chemical Properties Analysis
1,9-Dimethyl-Methylene Blue zinc chloride double salt is a powder . It has a dye content of 80% . Its melting point is 250 °C (dec.) (lit.) . The maximum wavelength (λmax) is 649 nm . The extinction coefficient (ε) is ≥10000 at 243-249 nm in H2O, ≥18000 at 285-291 nm in H2O, ≥25000 at 594-600 nm in H2O, and ≥35000 at 646-652 nm in H2O .Scientific Research Applications
Wastewater Treatment
1,9-Dimethyl-Methylene Blue Zinc Chloride Double Salt has been studied for its application in wastewater treatment. A study by Talaiekhozani et al. (2020) investigated the optimal conditions for removing this compound from wastewater using ferrate (VI) oxidation and UV radiation. They found that the removal process followed first-order kinetics, indicating its potential for effective wastewater treatment (Talaiekhozani et al., 2020).
Antimicrobial Photodynamic Therapy
The compound has been evaluated in the context of antimicrobial photodynamic therapy (aPDT). A study by Santos et al. (2019) focused on the efficacy of aPDT using 1,9-Dimethyl-Methylene Blue Zinc Chloride Double Salt against Staphylococcus aureus, revealing significant bacterial reduction (Santos et al., 2019).
Photocatalysis
The compound has been linked to photocatalysis research. Shao et al. (2011) synthesized Zn–Ti layered double hydroxides for photocatalytic degradation of methylene blue, showcasing its potential in environmental remediation (Shao et al., 2011).
Dye Removal
Research has been conducted on using the compound for dye removal. Youssef et al. (1996) explored the adsorption of methylene blue on zinc chloride-activated carbons, which is relevant for environmental cleaning applications (Youssef et al., 1996).
Nanocatalysis
The compound has been examined in nanocatalysis. Begum et al. (2019) reviewed the chemical reduction of methylene blue in the presence of nanocatalysts, providing insights into its potential use in industrial processes (Begum et al., 2019).
Safety And Hazards
1,9-Dimethyl-Methylene Blue zinc chloride double salt is classified as an eye irritant (Category 2A), H319 . The safety data sheet suggests wearing suitable protective clothing and avoiding contact with skin and eyes . In case of contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If eye irritation persists, seek medical advice or attention .
properties
IUPAC Name |
dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H22N3S.4ClH.Zn/c2*1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;;;;;/h2*7-10H,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLBAKXCEQNMBC-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.[Cl-].[Cl-].Cl[Zn]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Cl4N6S2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746898 | |
Record name | 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium chloride--dichlorozinc (2/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dimethyl-Methylene Blue zinc chloride double salt, Dye content 80 % | |
CAS RN |
931418-92-7 | |
Record name | 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium chloride--dichlorozinc (2/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,9-Dimethyl-Methylene Blue | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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